1,8-Diazabicyclo[5.4.0]undec-7-ene
Overview
Description
1,8-Diazabicyclo[5.4.0]undec-7-ene, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111184. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Bridged Bicyclo Compounds, Heterocyclic - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Polymerization : DBU acts as a ligand for atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene, enabling the production of polymers with good control of molecular weight and low polydispersity (Fournier et al., 2005).
Catalysis : It catalyzes the one-pot synthesis of various compounds like tetrahydro-4H-chromenes and pyrano[d]pyrimidines in aqueous medium, demonstrating its efficiency as a catalyst (Khurana et al., 2014).
Surfactant and Basic Catalyst : As Polyethylene Glycol-Bonded DBU (PEG-DBU), it serves as a surfactant-combined basic catalyst for multicomponent synthesis of novel compounds in water, highlighting its dual role (Shekouhy & Khalafi‐Nezhad, 2016).
Methylation Acceleration : DBU promotes the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions, accelerating the process significantly (Shieh et al., 2001).
Esterification Catalyst : It is effective in the esterification of carboxylic acids with dimethyl carbonate, providing high yields for acid-sensitive methyl esters (Shieh et al., 2002).
Organometallic Chemistry : DBU is used in organometallic chemistry, as seen in its role in the selective carbonyl substitution of a ruthenium-cobalt complex (Regragui & Dixneuf, 1988).
Dehydrochlorination Agent : In organochlorohydrogermanes, DBU acts as an efficient dehydrochlorination agent, enabling selective synthesis of digermanes with bulky substituents (Rivière et al., 1985).
Reaction Media in Synthesis : DBU can dissolve cellulose and serves as an efficient reaction media for the synthesis of cellulose esters under mild conditions (Yang et al., 2014).
Carbon Dioxide Carrier : Lithium 1,8-diazabicyclo[5.4.0]undec-7-en-6-ide, a derivative of DBU, is used as a novel carbon dioxide carrier, transferring the carboxylato moiety to active methylene compounds (Matsumura et al., 1983).
Ligand in Complex Chemistry : DBU is identified as a weakly emissive, non-innocent ligand in a Cu(I)L2 complex, showing complex behavior in solution (Clausing et al., 2020).
Ionic Liquid Formation : DBU-derived task-specific ionic liquids, such as [DBU][Lac] and [DBU][Ac], catalyze aza-Michael additions of aromatic amines to unsaturated ketones (Ying et al., 2009).
Facilitating Regeneration in Synthesis : DBU is a highly efficient regenerant for the facile regeneration of (hetero)arylamins from their acetamides and benzoamides (Chakrabarty et al., 2002).
Catalysis in Amidation : It efficiently catalyzes the amidation of acyl imidazoles, providing safety and cost advantages over other reagents (Larrivée-Aboussafy et al., 2010).
Synthesis of Functionalized Compounds : DBU catalyzes the synthesis of highly functionalized pyridines in aqueous ethanol, showcasing its role in facilitating complex chemical reactions (Mamgain et al., 2009).
Multicyclic Semi-Alkaloids Synthesis : It is used in synthesizing novel multicyclic semi-alkaloids with antimicrobial activity (Parhizkar et al., 2017).
Organic Syntheses : DBU is effective as a reagent for dehydrobromination and esterification in organic syntheses, particularly in polymer-supported forms (Tomoi et al., 1984).
Synthesis of 1,3,4-Oxadiazoles : The DBU-mediated synthesis of 1,3,4-oxadiazoles is an efficient method providing excellent yields under mild conditions (Pardeshi et al., 2010).
Mechanism of Action
1,8-Diazabicyclo[5.4.0]undec-7-ene, also known as 2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine or more commonly DBU, is a chemical compound that belongs to the class of amidine compounds .
Target of Action
DBU primarily targets azides, specifically aromatic and sulfonyl azides . It acts as a catalyst in the reduction of azides to amines under metal-free conditions .
Mode of Action
DBU interacts with its targets through a process of reduction. This transformation features good functional group tolerance and high chemo-selectivity .
Biochemical Pathways
The primary biochemical pathway affected by DBU is the reduction of azides to amines . This process is significant in organic synthesis, where the transformation of azides to amines is a common and important reaction .
Pharmacokinetics
It’s worth noting that dbu is a strong base and is used in organic synthesis as a catalyst, a complexing ligand, and a non-nucleophilic base . These properties may influence its pharmacokinetic behavior.
Result of Action
The result of DBU’s action is the formation of amines from azides . Aromatic and sulfonyl azides are typically used to give the desired amines in moderate to excellent yields .
Action Environment
The action of DBU can be influenced by environmental factors. For instance, DBU is used as a catalyst for the dissolution and activation of cellulose by a reversible reaction of its hydroxyl groups with carbon dioxide . This suggests that the presence of carbon dioxide in the environment could potentially influence the action of DBU. Additionally, DBU is used in the separation of fullerenes in conjunction with trimethylbenzene . This indicates that the presence of other chemicals in the environment can also influence the action of DBU.
Safety and Hazards
DBU is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Future Directions
DBU has been used in a variety of chemical reactions and its use continues to expand. For instance, it has been used in the synthesis of terminal aryl- and styryl-acetylenes . It has also been used in the reduction of azides to amines . These examples demonstrate the versatility of DBU and suggest that it will continue to be a valuable reagent in organic synthesis.
Biochemical Analysis
Biochemical Properties
1,8-Diazabicyclo[5.4.0]undec-7-ene is reported to be involved in the reduction of azides to amines under metal-free conditions . This transformation features good functional group tolerance and high chemo-selectivity . In this reduction, functional groups such as alkynes, halides, ethers, esters, and cyano groups are not affected .
Cellular Effects
It is known to be used as a catalyst in various organic reactions , which could potentially influence cellular processes if these reactions occur within a biological context.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a catalyst in organic reactions . As a base, protonation occurs at the imine nitrogen . Lewis acids also attach to the same nitrogen . These properties recommend this compound for use as a catalyst, for example, in the reduction of azides to amines .
Temporal Effects in Laboratory Settings
It is known to be used as a catalyst in various organic reactions , which could potentially have temporal effects depending on the duration and conditions of the reaction.
Metabolic Pathways
It is known to be used as a catalyst in various organic reactions , which could potentially involve metabolic pathways if these reactions occur within a biological context.
Properties
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-5-9-10-6-4-8-11(9)7-3-1/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHTUMJGOHRCHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NCCCN2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2049424 | |
Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2049424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Light yellow liquid with unpleasant odor; [MSDSonline] | |
Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7934 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7934 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
6674-22-2 | |
Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6674-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,8-Diazabicyclo(5.4.0)undec-7-ene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674222 | |
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Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
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Record name | Pyrimido[1,2-a]azepine, 2,3,4,6,7,8,9,10-octahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 1,8-Diazabicyclo[5.4.0]undec-7-ene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,8-diazabicyclo[5.4.0]undec-7-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.013 | |
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Record name | 1,8-DIAZABICYCLO(5.4.0)UNDEC-7-ENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1ILJ6IBUX | |
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Retrosynthesis Analysis
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